molecular formula C6H7NO2 B3028995 4-Hydroxy-3-methylpyridin-2(1H)-one CAS No. 4664-14-6

4-Hydroxy-3-methylpyridin-2(1H)-one

Cat. No. B3028995
CAS RN: 4664-14-6
M. Wt: 125.13
InChI Key: IJZCZJQEMCSKHX-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones, which are heterocyclic aromatic organic compounds containing a pyridine ring substituted with a ketone group and a hydroxyl group. These compounds have been extensively studied due to their biological activities and potential applications in various fields, including medicine and agriculture .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different methods. One approach involves the conversion of commercial dehydroacetic acid into the desired pyridinone, followed by condensation with aliphatic aldehydes to produce various derivatives . Another method includes a multi-component reaction in an ionic liquid, which allows for the efficient and green synthesis of benzylidenebis derivatives of the pyridinone . Additionally, the synthesis of methyl-substituted 3-hydroxypyridin-4-ones, which are closely related to this compound, has been reported, highlighting the influence of electron-donating methyl groups on the properties of the pyridinone ring .

Molecular Structure Analysis

The molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones have been determined, revealing that these compounds form dimeric pairs through hydrogen bonding . Although not directly related to this compound, these findings provide insight into the potential structural characteristics and intermolecular interactions of pyridinone derivatives.

Chemical Reactions Analysis

Pyridinone derivatives have been shown to undergo various chemical reactions. For instance, the reaction with α,β-unsaturated aldehydes can lead to the formation of condensed pyran derivatives . Additionally, the synthesis of complexes with metals such as iron(III) has been explored, demonstrating the ability of pyridinone derivatives to act as ligands and form stable complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives, including this compound, have been studied. The pKa values and stability constants of iron(III) complexes of these ligands have been determined, indicating that certain substitutions on the pyridinone ring can significantly enhance the iron-binding properties . The phytotoxic activity of pyridinone derivatives has also been evaluated, showing selective effects on the growth of different plant species . Moreover, the introduction of methyl groups affects the pKa values of the hydroxy and oxo groups, as well as the iron(III) affinity constants .

Scientific Research Applications

Phytotoxic Activity

  • Synthesis and Phytotoxic Activity: 4-Hydroxy-6-methylpyridin-2(1H)-one derivatives have been explored for their phytotoxic activity. These compounds showed selective phytotoxic effects, particularly against dicotyledonous species, suggesting their potential as lead structures for developing active phytotoxic products (Demuner et al., 2009).

Drug Solubility Enhancement

  • Ultrasound-assisted Improvement of Drug Solubility: Utilizing ultrasound irradiation, a series of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one amine salts were prepared. This method significantly reduces reaction times and employs renewable solvents, demonstrating a simple and green approach for enhancing drug solubility (Machado et al., 2013).

Complex Formation with Metal Ions

  • Fe(III) and Pb(II) Complexes: 3-Hydroxy-1-methylpyridine-2(1H)-thione and related compounds were found to form stable complexes with Fe(III) and Pb(II). These complexes show improved Pb(II) selectivity over biologically relevant Mg(II) and Ca(II), indicating their relevance in metal ion complexation studies (Katoh et al., 2006).

Synthesis in Ionic Liquids

  • Green Synthesis in Ionic Liquids: The synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives was achieved in an ionic liquid. This method is environmentally friendly, reusing the ionic liquid without loss of efficiency (Shi et al., 2008).

Fluorescence Probes

  • Fluorescence Probes for Biological Pathways: Compounds synthesized from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one were explored as fluorescence probes. These compounds exhibit longer absorption and emission wavelengths, making them suitable for tracing biological pathways (Prior et al., 2014).

Iron Chelation Therapy

  • Iron Chelation Therapy in Thalassemia: 3-Hydroxypyridin-4-ones (HPOs) are highlighted for their role in iron chelation therapy, particularly for treating disorders associated with iron overload, such as thalassemia (Kaviani & Izadyar, 2018).

Antimicrobial and Antioxidant Activities

  • Endophytic Fungus Derivatives: Metabolites derived from the endophytic fungus Botryosphaeria dothidea showed significant antimicrobial, antioxidant, and cytotoxic activities. Among these, the α-pyridone derivative 3-hydroxy-2-methoxy-5-methylpyridin-2(1H)-one was notable (Xiao et al., 2014).

Novel Synthesis Methods

  • Efficient One-Pot Synthesis Routes: Novel and efficient one-pot synthesis methods for N-substituted pyridinone derivatives have been developed. These methods emphasize high yield, simplicity, and environmental friendliness (Hoseinpour et al., 2020).

properties

IUPAC Name

4-hydroxy-3-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-5(8)2-3-7-6(4)9/h2-3H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZCZJQEMCSKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295243
Record name 4-Hydroxy-3-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4664-14-6
Record name 4-Hydroxy-3-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4664-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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